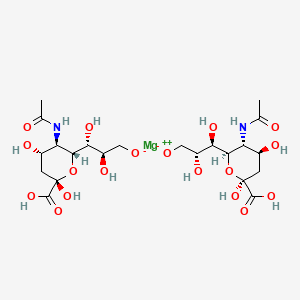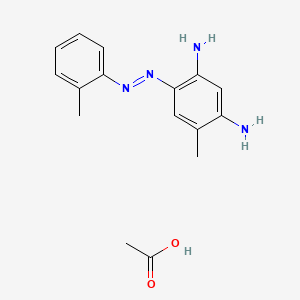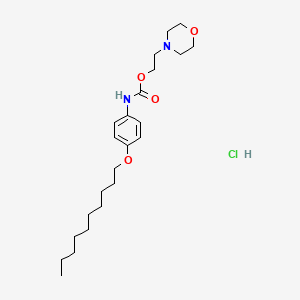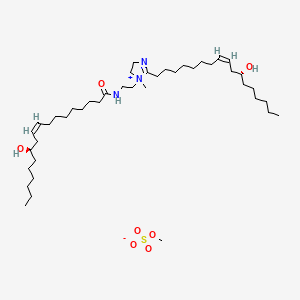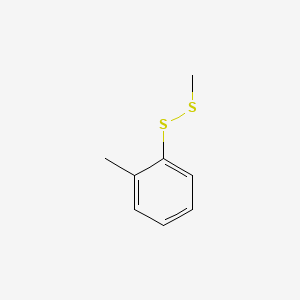
N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine is a complex organic compound that features a 2,4-dinitrophenyl group attached to a peptide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine typically involves multiple steps. The process begins with the preparation of the 2,4-dinitrophenyl group, which is then attached to the peptide chain through a series of peptide bond formations. Each step requires specific reaction conditions, such as the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can efficiently carry out the repetitive steps of peptide bond formation. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine can undergo various chemical reactions, including:
Oxidation: The 2,4-dinitrophenyl group can be oxidized under certain conditions.
Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary, with some requiring acidic or basic environments and others needing specific temperatures or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine has several scientific research applications:
Chemistry: It can be used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used in studies of protein interactions and enzyme activity.
Industry: The compound can be used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The peptide chain can also interact with various biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptides with 2,4-dinitrophenyl groups, such as N-(2,4-Dinitrophenyl)-L-glutamine and N-(2,4-Dinitrophenyl)-L-alanine.
Uniqueness
What sets N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine apart is its specific peptide sequence and the presence of multiple functional groups, which allow for a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
63014-09-5 |
|---|---|
Molecular Formula |
C35H54N14O14 |
Molecular Weight |
894.9 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-(2,4-dinitroanilino)-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H54N14O14/c1-4-17(2)29(47-28(53)16-42-31(55)21(9-11-25(36)50)44-20-8-7-19(48(60)61)14-24(20)49(62)63)33(57)43-18(3)30(54)41-15-27(52)45-22(10-12-26(37)51)32(56)46-23(34(58)59)6-5-13-40-35(38)39/h7-8,14,17-18,21-23,29,44H,4-6,9-13,15-16H2,1-3H3,(H2,36,50)(H2,37,51)(H,41,54)(H,42,55)(H,43,57)(H,45,52)(H,46,56)(H,47,53)(H,58,59)(H4,38,39,40)/t17-,18-,21-,22-,23+,29-/m0/s1 |
InChI Key |
GTWKNJGGCJJJHO-NNUVBUADSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


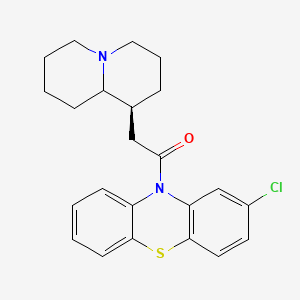
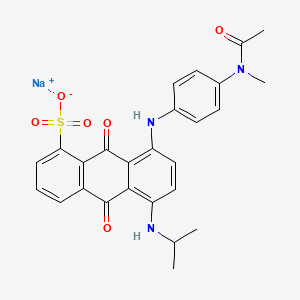
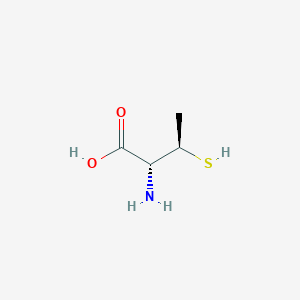
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
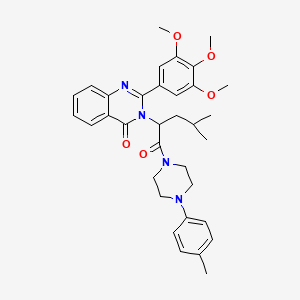
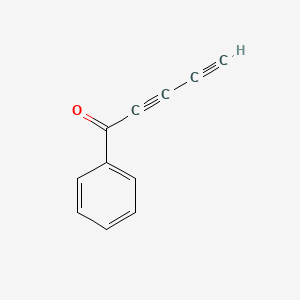
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)
